![molecular formula C22H23FN6O3 B2623177 Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate CAS No. 898611-45-5](/img/structure/B2623177.png)
Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate
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Overview
Description
Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate typically involves a multi-step process:
Formation of the Triazine Core: The initial step involves the formation of the 1,3,5-triazine core. This is usually achieved by the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Fluorophenyl Group: The next step involves the nucleophilic substitution of one of the chlorine atoms in the triazine ring with a 4-fluoroaniline. This reaction is typically carried out in the presence of a base such as triethylamine.
Attachment of the Morpholine Moiety: The morpholine group is introduced through another nucleophilic substitution reaction, replacing a second chlorine atom on the triazine ring.
Coupling with Ethyl 4-aminobenzoate: Finally, the ethyl 4-aminobenzoate is coupled with the remaining reactive site on the triazine ring, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like triethylamine or sodium hydride are often employed to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine moiety would yield N-oxide derivatives, while reduction of the triazine ring could produce various amine-substituted triazines.
Scientific Research Applications
Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to inhibit specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances binding affinity through additional hydrophobic interactions, while the morpholine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({4-[(4-chlorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate
- Ethyl 4-({4-[(4-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate
- Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate
Uniqueness
Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is unique due to the presence of the fluorophenyl group, which can significantly alter its biological activity and binding properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazine ring, morpholine moiety, and a fluorophenyl group. Its molecular formula is C19H20F1N5O2, with a molecular weight of approximately 363.4 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies have indicated that it may possess antimicrobial activity against specific bacterial strains.
- Anti-inflammatory Effects : Research suggests that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes various biological activities reported in the literature:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 10–50 µg/mL .
- Inflammatory Response Modulation : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 4-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-2-32-19(30)15-3-7-17(8-4-15)24-20-26-21(25-18-9-5-16(23)6-10-18)28-22(27-20)29-11-13-31-14-12-29/h3-10H,2,11-14H2,1H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACRNYZVWHFIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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